B1158646 Prolyl-glycyl-proline Peptide

Prolyl-glycyl-proline Peptide

Cat. No.: B1158646
M. Wt: 269.3
Attention: For research use only. Not for human or veterinary use.
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Description

The Prolyl-glycyl-proline peptide is a structured tripeptide of significant interest in biochemical research, particularly in the study of proline-specific proteolysis and the function of proline-rich domains in larger proteins. Its sequence features two proline residues, which impose a distinct conformational constraint on the peptide backbone, making it a potential candidate for investigating substrate specificity of enzymes like prolyl endopeptidase (PREP). PREP is a key enzyme that cleaves peptides at internal proline residues, and its substrates are known to influence a range of biological functions, including cognitive processes and memory formation . Research into peptides with rigid conformations, such as those containing multiple prolines, provides valuable insights into peptide-protein interactions and intracellular signaling pathways. The structural motif present in this peptide is also relevant for exploring the stability and biological activity of proline-based cyclic dipeptides (diketopiperazines), which are known for their high resistance to enzymatic degradation and diverse bio-functional properties . This peptide serves as a vital tool for scientists studying metabolism, neuropeptide regulation, and the design of stable peptidomimetic compounds.

Properties

Molecular Weight

269.3

Synonyms

PGP

Origin of Product

United States

Structural Elucidation and Conformational Dynamics of Prolyl Glycyl Proline Peptide

Environmental Modulators of Prolyl-Glycyl-Proline Peptide Conformation

Solvation Effects

The interaction of PGP with its surrounding solvent, typically water, is a critical determinant of its conformational preferences. The hydration of the peptide backbone and its constituent amino acid residues dictates the adoption of specific secondary structures.

Water molecules play a crucial role in stabilizing or destabilizing certain conformations through hydrogen bonding. For instance, studies on collagen-like peptides, which often feature the Gly-Pro-Yaa repeating motif, have highlighted the importance of water-mediated bridges in stabilizing the polyproline II (PPII) helix, a common secondary structure for proline-rich sequences. nih.gov The formation of hydrogen bonds between the peptide's carbonyl groups and water molecules is a key aspect of its hydration. nih.gov Research on a model tripeptide, glycyl-l-prolyl-glycinamide (GPG-NH2), which shares the central Pro-Gly linkage with PGP, has shown that the hydration shell around the peptide influences the equilibrium between the trans and cis conformations of the Gly-Pro peptide bond. mdpi.comnih.gov The presence of water molecules can be directly observed to interact with specific sites on the peptide, leading to a broader and slightly shifted Raman signal compared to the dry peptide. researchgate.net

The temperature of the aqueous solution also impacts the solvation and, consequently, the conformation of PGP. An increase in temperature can lead to a progressive loss of inter- and intra-molecular hydrogen bonding at the carbonyl site of the proline residue, as observed by a downshift in the proline amide band in Raman spectra. mdpi.com This indicates a change in the local hydration environment and a potential shift in the conformational equilibrium.

Influence of Ionic Environments and Hofmeister Series Effects

The presence of ions in the solution can significantly modulate the structure and conformational stability of peptides like PGP, a phenomenon often described by the Hofmeister series. Ions can interact directly with the peptide or indirectly by altering the structure of the surrounding water.

Studies on the model peptide GPG-NH2 in various salt solutions have revealed that both cations and anions influence the peptide's conformation. mdpi.comnih.gov Spectroscopic data suggest that cations play a significant role in altering the solvation shell at the proline's carbonyl site. mdpi.comresearchgate.net Anions also have a pronounced effect; for instance, fluoride (B91410) and chloride ions were found to promote stronger interactions at the C=O site of proline, which in turn stabilized the trans conformation of the tripeptide. mdpi.comresearchgate.net This stabilization of the trans conformer appears to be a general effect of adding different salts. mdpi.com

Circular dichroism (CD) measurements have corroborated these findings, showing a strong structural stabilizing effect on the β-turn motif of GPG-NH2 in the presence of potassium fluoride (KF). mdpi.comnih.gov The specific interactions between ions and the peptide backbone can either be direct contact or mediated by water molecules. mdpi.com The nature of these interactions and their impact on the peptide's conformational landscape are complex and depend on the specific ions present.

Computational and Spectroscopic Approaches to Conformational Analysis

A combination of computational simulations and various spectroscopic techniques is essential for a comprehensive understanding of the conformational dynamics of PGP.

Molecular Dynamics Simulations of Peptide Conformation

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of peptides over time. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field can significantly impact the results, influencing the populations and geometries of preferred conformations. nih.gov

For peptides containing glycine (B1666218) and proline, extensive research has been conducted to identify the most reliable force fields by comparing simulation results with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For the flexible tetrapeptide Gly-Pro-Gly-Gly (GPGG), the AMBER99SB force field was identified as being particularly reliable for reproducing NMR-derived parameters related to the peptide backbone and proline side chain geometries. nih.gov MD simulations have revealed that the Gly backbone can transition between several conformations, including helical structures (α), polyproline II helices (β(P) and β(PR)), and fully stretched conformations (β(S)). nih.gov The accuracy of these simulations is also sensitive to the water model used. nih.gov Advanced sampling techniques, such as Gaussian accelerated Molecular Dynamics (GaMD), have been employed to overcome the high energy barriers associated with proline isomerization, allowing for the simulation of multiple cis/trans transitions in proline-rich sequences. frontiersin.org

Table 1: Comparison of Force Fields in MD Simulations of a Gly-Pro-Gly-Gly Peptide
Force FieldAgreement with Solution NMR DataPropensity for Helical Conformations
AMBER99SBHighBalanced
AMBER03ModerateBalanced
CHARMMModerateBalanced
AMBER99LowOverstabilizes
AMBER99ϕLowOverstabilizes
AMBER94LowOverstabilizes
Data derived from experimental NMR verification of MD simulations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

NMR spectroscopy is a cornerstone technique for determining the solution structure and dynamics of peptides. It provides detailed information at the atomic level, including the relative populations of different conformers.

For N-acetyl-proline-glycine-proline (Ac-Pro-Gly-Pro-OH), a derivative of PGP, NMR studies have shown that it exists in solution as a mixture of four isomers due to cis and trans conformations around the two X-proline amide bonds. nih.gov The most dominant isomer in an aqueous solution was found to be the one with two trans conformations. nih.gov NMR can also be used to detect hydrogen bonding through measurements of NH temperature coefficients and nuclear Overhauser effects (NOEs). nih.gov For Ac-Pro-Gly-Pro-OH, these measurements indicated that the four isomers primarily exist in an extended conformation with minimal hydrogen bonding. nih.gov The relative populations of cis and trans conformers of glycyl-L-proline and glycyl-L-prolylglycine have been shown to be dependent on pH. nih.gov

Table 2: Conformational Isomer Populations of Ac-Pro-Gly-Pro-OH in Aqueous Solution Determined by NMR
Conformation (Pro1-Pro2)Population (%)
trans-trans41
trans-cis26
cis-trans20
cis-cis13
Data from NMR conformational analysis of cis and trans proline isomers. nih.gov

Ultraviolet Resonance Raman (UVRR) Spectroscopy and Circular Dichroism (CD)

UVRR and CD spectroscopy are valuable techniques that provide complementary information about peptide conformation.

UVRR spectroscopy is particularly sensitive to the hydrogen bonding state of the proline imide bond. mdpi.com The frequency of the proline amide band (AIIp) serves as a marker for the hydrogen bonding environment at the C=O site of the proline. mdpi.com By selectively enhancing Raman signals, UVRR can be used to probe the effects of ions on the trans-cis isomerization of the X-Pro bond. nih.gov Studies on GPG-NH2 have shown that the addition of salts leads to stronger hydrogen bonds at the proline carbonyl site compared to pure water. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light and is widely used to assess the secondary structure of peptides. springernature.com For instance, CD has been used to monitor the progressive change from a nonhelical to a triple-helical conformation during the hydroxylation of a collagen model polypeptide. nih.gov In the context of PGP-related peptides, CD measurements have confirmed the stabilizing effect of certain salts on the β-turn structure. mdpi.comnih.gov The combination of CD with other techniques like small-angle X-ray scattering (SAXS) has been used to determine the conditions under which collagen model peptides form complete triple-helical structures. acs.org

Biosynthesis and Enzymatic Processing of Prolyl Glycyl Proline Peptide

Endogenous Precursor Proteins and Proteolytic Origins

PGP is not synthesized de novo but originates from the proteolytic cleavage of larger proteins rich in the requisite amino acid sequence. The primary sources are structural proteins of the extracellular matrix and, to a lesser extent, metabolites of growth factors.

The most significant precursors for PGP are the extracellular matrix (ECM) proteins, particularly collagen. researchgate.netglpbio.com Collagens are the most abundant proteins in the human body and are characterized by a unique triple-helical structure composed of repeating Gly-Xaa-Yaa amino acid sequences. nih.gov Proline is frequently found in the Xaa and Yaa positions, making collagen a vast reservoir for proline-containing peptides. nih.govcardiff.ac.uk Specifically, the breakdown of collagen can generate various fragments, including PGP. researchgate.net This process is a key part of normal tissue remodeling as well as pathological processes where there is excessive ECM degradation. nih.gov

Elastin (B1584352), another critical ECM protein, also serves as a source for proline-containing peptides. Hydrolysates of elastin have been shown to contain the dipeptide prolyl-glycine (Pro-Gly), a constituent part of the PGP sequence.

Precursor ProteinKey CharacteristicsRelevance to PGP Biosynthesis
CollagenTriple-helical structure with repeating (Gly-Xaa-Yaa)n sequences. High proline and glycine (B1666218) content. nih.govcardiff.ac.ukPrimary endogenous source of PGP through enzymatic degradation. researchgate.netglpbio.com
ElastinMajor ECM protein responsible for tissue elasticity.Source of proline-glycine containing fragments.

The degradation of Insulin-like Growth Factor 1 (IGF-1) is a source of other proline-containing peptide metabolites. The enzymatic breakdown of IGF-1 at its N-terminus releases the tripeptide Glycine-Proline-Glutamate (GPE). nih.gov This peptide can be further metabolized to form cyclic Glycine-Proline (cGP), a molecule that plays a role in regulating IGF-1 homeostasis by competing with IGF-1 for binding to its binding proteins. nih.govnih.gov While the degradation of IGF-1 is a confirmed pathway for the generation of proline-containing peptides like GPE and cGP, its role as a direct precursor to the specific tripeptide Prolyl-glycyl-proline is less clearly defined in current research.

Enzymatic Pathways of Generation

The liberation of PGP from its collagen precursor is not a random event but a specific, multi-step enzymatic cascade. It requires the sequential action of at least two distinct classes of proteases.

The initial step in the generation of PGP from collagen is mediated by Matrix Metalloproteinases (MMPs). glpbio.com MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of ECM components. Specifically, MMP-8 (collagenase-2) and MMP-9 (gelatinase B) have been identified as key initiators in this pathway. glpbio.com These enzymes cleave the intact collagen triple helix into large peptide fragments, which can range from 30 to 100 amino acids in length. glpbio.com This initial cleavage exposes the internal proline-rich sequences, making them accessible to further enzymatic processing.

Following the action of MMPs, the resulting collagen fragments serve as substrates for Prolyl Endopeptidase (PEP), also known as prolyl oligopeptidase. glpbio.comnih.gov PEP is a serine protease that specifically cleaves peptide bonds on the C-terminal side of internal proline residues within small peptides. nih.gov This enzyme acts on the MMP-generated fragments, precisely cleaving them to release the stable tripeptide Prolyl-glycyl-proline. glpbio.com The combined, sequential activity of MMPs and PEP is therefore essential for the complete biosynthesis of PGP from its collagen source.

EnzymeEnzyme ClassFunction in PGP Generation
Matrix Metalloproteinase-8 (MMP-8)Zinc-dependent endopeptidasePerforms initial cleavage of intact collagen into large fragments. glpbio.com
Matrix Metalloproteinase-9 (MMP-9)Zinc-dependent endopeptidasePerforms initial cleavage of intact collagen into large fragments. glpbio.com
Prolyl Endopeptidase (PEP)Serine proteaseCleaves MMP-generated collagen fragments to release the final PGP tripeptide. glpbio.comnih.gov

Enzymatic Degradation and Metabolic Fate

The biological activity of PGP is regulated by its own enzymatic degradation. The primary enzyme responsible for inactivating PGP is Leukotriene A4 Hydrolase (LTA4H). researchgate.netpnas.org LTA4H is a bifunctional zinc metalloenzyme that possesses aminopeptidase (B13392206) activity in addition to its role in synthesizing the pro-inflammatory mediator Leukotriene B4. pnas.orgscilifelab.se LTA4H cleaves and inactivates PGP by acting on its N-terminus. pnas.orgscilifelab.se This degradation of PGP by LTA4H is considered an anti-inflammatory function of the enzyme. scilifelab.se

An alternative metabolic fate for PGP involves its acetylation to form N-acetyl-prolyl-glycyl-proline (Ac-PGP). nih.gov This modified form of the peptide is resistant to degradation by LTA4H. glpbio.com However, Ac-PGP can be hydrolyzed and inactivated by another enzyme, the Angiotensin-Converting Enzyme (ACE). researchgate.netnih.gov ACE is known to cleave various peptides and its ability to degrade Ac-PGP represents an alternative pathway for regulating the activity of PGP-related peptides. researchgate.netnih.gov The final end products of PGP degradation are its constituent amino acids, proline and glycine, which can be recycled for protein synthesis or further metabolized. hmdb.ca

EnzymeSubstrateEnzyme ClassFunction
Leukotriene A4 Hydrolase (LTA4H)Prolyl-glycyl-proline (PGP)Zinc metalloenzyme (Aminopeptidase)Primary enzyme for PGP degradation and inactivation. researchgate.netpnas.orgscilifelab.se
Angiotensin-Converting Enzyme (ACE)N-acetyl-prolyl-glycyl-proline (Ac-PGP)Dipeptidyl carboxypeptidaseDegrades the acetylated form of PGP, which is resistant to LTA4H. researchgate.netnih.gov

Role of Leukotriene A4 Hydrolase (LTA4H) in Catabolism

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc enzyme with both epoxide hydrolase and aminopeptidase activities. While it is widely known for its role in converting leukotriene A4 to the pro-inflammatory mediator leukotriene B4, LTA4H also plays a critical anti-inflammatory role by degrading PGP.

Recent research has identified PGP as a physiological substrate for the aminopeptidase activity of LTA4H. The enzyme specifically cleaves the N-terminal proline from PGP, leading to its inactivation. This degradation is a key mechanism for resolving neutrophilic inflammation, as PGP is a potent chemoattractant for neutrophils. The accumulation of PGP can perpetuate inflammatory responses, and its clearance by LTA4H is therefore essential for the restoration of tissue homeostasis.

The enzymatic action of LTA4H on PGP is highly specific. Interestingly, the N-terminally acetylated form of PGP (Ac-PGP) is not a substrate for LTA4H. This modification protects the peptide from degradation, potentially prolonging its pro-inflammatory effects.

Table 1: Kinetic Parameters of LTA4H
SubstrateKcat (s⁻¹)Km (µM)Reference
Prolyl-glycyl-proline (PGP)Data not specifiedData not specified mdpi.com
Leukotriene A4 (LTA4)Significantly lower than for PGPLower than for PGP mdpi.com

General Peptide Degradation Pathways in Biological Systems

The degradation of small peptides in biological systems is a fundamental process for recycling amino acids and regulating the activity of bioactive peptides. This catabolism is carried out by a diverse group of enzymes known as peptidases or proteases. These enzymes cleave the peptide bonds that link amino acids together.

The susceptibility of a peptide to degradation is influenced by several factors, including its size, amino acid sequence, and secondary structure. Peptides rich in proline, such as PGP, can exhibit increased resistance to degradation by some peptidases due to the unique conformational constraints imposed by the proline residue.

General pathways for the degradation of small extracellular peptides can involve:

Exopeptidases: These enzymes cleave peptide bonds from the ends of a peptide chain. They are further classified as aminopeptidases (cleaving from the N-terminus) or carboxypeptidases (cleaving from the C-terminus). LTA4H acts as an aminopeptidase in the degradation of PGP.

Endopeptidases: These enzymes cleave peptide bonds within the peptide chain.

Dipeptidyl peptidases: These enzymes cleave dipeptides from the N-terminus of a peptide.

Tripeptidyl peptidases: These enzymes cleave tripeptides from the N-terminus of a peptide.

Once broken down into smaller peptides or individual amino acids, these components can be taken up by cells through various transport mechanisms and re-utilized for protein synthesis or other metabolic processes. The catabolism of the amino acid proline itself involves a two-step oxidation process to yield glutamate (B1630785).

Interplay of Peptide-Generating and Peptide-Degrading Enzymes

The biological activity of PGP is governed by a delicate balance between its generation and degradation. This interplay primarily involves the coordinated action of matrix metalloproteinases (MMPs), prolyl endopeptidase (PE), and LTA4H.

During inflammation or tissue injury, MMPs, particularly MMP-8 and MMP-9, initiate the breakdown of collagen, a major component of the extracellular matrix. This initial cleavage generates large collagen fragments. These fragments are then further processed by prolyl endopeptidase, which cleaves these peptides to release the tripeptide PGP.

The newly generated PGP can then act as a chemoattractant, recruiting neutrophils to the site of inflammation. To prevent excessive and prolonged inflammation, which can lead to tissue damage, PGP levels must be controlled. This is where LTA4H comes into play. As described earlier, LTA4H degrades PGP, thus dampening the neutrophilic inflammatory response.

This dynamic interplay can be summarized as follows:

Table 2: Key Enzymes in PGP Metabolism
EnzymeRoleProcess
Matrix Metalloproteinases (MMP-8, MMP-9)PGP GenerationInitial cleavage of collagen
Prolyl Endopeptidase (PE)PGP GenerationSecondary cleavage of collagen fragments
Leukotriene A4 Hydrolase (LTA4H)PGP DegradationCleavage of N-terminal proline

The balance between the activities of these peptide-generating and peptide-degrading enzymes is crucial for the proper regulation of inflammation. A disruption in this balance, such as increased MMP activity or decreased LTA4H activity, can lead to an accumulation of PGP and the perpetuation of chronic inflammatory conditions.

Molecular Mechanisms of Action of Prolyl Glycyl Proline Peptide

Receptor-Mediated Signaling

PGP's best-characterized actions are mediated through its interaction with specific G protein-coupled receptors (GPCRs) on the surface of immune cells, particularly neutrophils.

Interaction with C-X-C Chemokine Receptors (CXCR1, CXCR2)

Prolyl-glycyl-proline and its N-acetylated form (N-AcPGP) are recognized as potent chemoattractants for neutrophils, acting as ligands for the C-X-C chemokine receptors CXCR1 and CXCR2. nih.gov PGP shares structural similarities with other well-known CXCR1/2 ligands, such as CXCL8 (Interleukin-8), which enables it to activate these receptors and trigger neutrophil recruitment to sites of inflammation. intphysiology.ru This interaction is a key step in the inflammatory cascade seen in conditions like chronic obstructive pulmonary disease (COPD). researchgate.net

The binding of PGP and its derivatives to CXCR2 has been shown to induce neutrophil influx. acs.org Studies using CXCR2 antagonists have demonstrated that they can block the neutrophil migration induced by N-AcPGP, confirming the critical role of this receptor in mediating the peptide's chemoattractant function. intphysiology.ru While the interaction is well-established, some research suggests the mechanism may be complex, with one study indicating that N-AcPGP does not directly displace radiolabeled ligands from CXCR1 or CXCR2, pointing to a potentially indirect or allosteric mode of action in some contexts.

ReceptorInteraction TypeKey Research FindingReferences
CXCR1 Agonist / Ligand BindingPGP and N-AcPGP act through CXCR1 on neutrophil cells to function as chemoattractants. nih.gov
CXCR2 Agonist / Ligand BindingPGP acts as a ligand for CXCR2, mediating neutrophil chemoattraction and injury in inflammatory conditions. Acetylated PGP (AcPGP) also signals through CXCR2 on airway epithelial cells. researchgate.netacs.org
CXCR1 & CXCR2 Indirect Activation?Contrasting findings suggest N-AcPGP does not directly displace ligands from or activate G-protein signaling via human CXCR1 or CXCR2, indicating a potentially complex interaction.

Downstream Signaling Cascades (e.g., G protein stimulation)

As members of the GPCR superfamily, CXCR1 and CXCR2 are coupled to intracellular heterotrimeric G proteins. Upon ligand binding by PGP, these receptors undergo a conformational change that activates the associated G protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.

The activated Gα subunit and the Gβγ complex then dissociate and interact with various downstream effector molecules. Specifically, CXCR2 activation leads to the dissociation of the Gαi and Gβγ subunits. The Gβγ dimer proceeds to activate key enzymes such as Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). Activation of PLC results in the generation of second messengers like inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. These signaling events culminate in the cellular responses critical for chemotaxis, including cytoskeletal rearrangement and cell migration.

Regulation of Biomolecule Bioavailability and Activity

The influence of the linear Prolyl-glycyl-proline peptide on the bioavailability of other biomolecules is an area of ongoing investigation. It is important to distinguish the linear PGP peptide from its cyclic counterpart, cyclic Glycine-Proline (cGP), which has a more established role in this context.

Modulation of Insulin-like Growth Factor 1 (IGF-1) Bioavailability

Current scientific literature does not provide direct evidence that the linear this compound modulates the bioavailability of Insulin-like Growth Factor 1 (IGF-1). Research in this area has primarily focused on cyclic Glycine-Proline (cGP), a metabolite derived from IGF-1, which has been shown to regulate IGF-1 homeostasis. nih.gov One study noted that collagen peptides, which can include PGP, led to the downregulation of IGF-binding proteins in skin, suggesting a potential, though indirect, link that requires further investigation. nih.gov

Interactions with IGF-1 Binding Proteins (IGFBPs)

Similar to the modulation of IGF-1 bioavailability, there is no direct evidence to suggest that the linear this compound interacts with IGF-1 Binding Proteins (IGFBPs). The known interactions with IGFBPs, specifically IGFBP-3, have been attributed to cyclic Glycine-Proline (cGP), which competes with IGF-1 for binding to these proteins. nih.gov

Direct Molecular Interactions

Beyond its receptor-mediated signaling, PGP can engage in direct molecular interactions with enzymes, which in turn regulate its biological activity.

One of the most significant direct interactions is with the enzyme Leukotriene A4 Hydrolase (LTA4H). pnas.org LTA4H is a bifunctional zinc metalloenzyme that possesses aminopeptidase (B13392206) activity. Research has identified PGP as an endogenous substrate for this enzyme. LTA4H cleaves PGP at its N-terminus, leading to the inactivation of the tripeptide. pnas.org This enzymatic degradation serves as a crucial anti-inflammatory control mechanism, as it reduces the concentration of the pro-inflammatory PGP at sites of tissue injury, thereby helping to resolve neutrophilic inflammation. Structural studies have detailed the binding of a PGP analog within the active site of LTA4H, providing a molecular basis for this interaction. pnas.org


Collagen-Specific Receptor Binding

While PGP is a product of collagen degradation, its primary receptor-mediated signaling does not occur through classical collagen-binding receptors like integrins. Instead, PGP and its N-acetylated form (N-Ac-PGP) function as chemoattractants, primarily for neutrophils, by binding to the G protein-coupled chemokine receptors, CXCR1 and CXCR2. nih.govcaymanchem.comglpbio.com This interaction is a key element in the inflammatory cascade, as it recruits neutrophils to sites of tissue injury and inflammation. nih.govcaymanchem.com

The binding of PGP to CXCR1 and CXCR2 initiates downstream signaling pathways within neutrophils, leading to their activation and migration. caymanchem.comglpbio.com This process is a crucial component of the innate immune response. However, in chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, elevated levels of PGP can lead to persistent neutrophil influx and tissue damage. nih.govcaymanchem.comglpbio.com

It is important to distinguish the receptor-binding profile of PGP from that of its parent molecule, collagen. The binding of collagen to its receptors, such as integrins α1β1 and α2β1, is dependent on specific recognition motifs within the collagen triple helix, and this interaction is often influenced by post-translational modifications like prolyl hydroxylation. nih.gov In contrast, PGP, as a small tripeptide, engages with a different class of receptors, the chemokine receptors, to exert its biological effects.

MoleculePrimary ReceptorsKey Functions Mediated by Receptor Binding
Prolyl-glycyl-proline (PGP)CXCR1, CXCR2Neutrophil chemoattraction and activation
CollagenIntegrins (e.g., α1β1, α2β1), Glycoprotein VICell adhesion, platelet activation, tissue scaffolding

Interactions with Cellular Membrane Components

The interaction of the this compound with cellular membrane components is a critical aspect of its biological activity, facilitating its engagement with membrane-bound receptors and influencing cellular responses. The unique structural characteristics of proline residues within the peptide play a significant role in these interactions.

Proline's cyclic side chain imparts a distinct conformational rigidity to the peptide backbone, which can influence how PGP presents itself at the cell surface for receptor binding. nih.gov This defined structure can be crucial for the specific recognition by receptors like CXCR1 and CXCR2. Furthermore, proline residues can introduce kinks or turns in peptide chains, and the presence of two proline residues in PGP likely contributes to a specific three-dimensional conformation that is optimal for its biological function. nih.govscispace.com

The interaction of peptides with the lipid bilayer of the cell membrane can be influenced by a variety of factors, including the peptide's amino acid composition and the properties of the membrane itself. While PGP is a relatively small and hydrophilic peptide, its proline-rich nature may facilitate specific, albeit transient, interactions with membrane components. Proline-aromatic sequences, for instance, have been shown to stabilize turns in peptides through C–H/π interactions, suggesting that the local environment at the cell surface could influence PGP's conformation. chemrxiv.org

The initial association of PGP with the cell surface is likely a prerequisite for its binding to the extracellular domains of CXCR1 and CXCR2, which are embedded within the plasma membrane. frontiersin.org This interaction is a key step in initiating the signaling cascade that leads to neutrophil migration.

Influence on Enzymatic Activities

The this compound is not only a signaling molecule but also a substrate for certain enzymes, and its presence can influence the activity of proteases involved in its generation and degradation.

Substrate Recognition by Specific Enzymes (e.g., LTA4H)

A key enzyme that recognizes and processes PGP is Leukotriene A4 hydrolase (LTA4H). pnas.orgnih.govresearchgate.net LTA4H is a bifunctional enzyme with both epoxide hydrolase and aminopeptidase activities. pnas.orgresearchgate.net In its aminopeptidase role, LTA4H specifically recognizes PGP as a substrate and cleaves it at the N-terminus, leading to its inactivation. pnas.orgnih.gov

The crystal structure of LTA4H in complex with a PGP analog has provided detailed insights into the mechanism of substrate recognition. pnas.org The peptide binds within the active site of the enzyme, where specific amino acid residues anchor it in the correct orientation for catalysis. pnas.org The binding of the PGP analog to the active site involves interactions with key residues, and the catalytic mechanism proceeds via an aminopeptidase reaction. pnas.org

This degradation of PGP by LTA4H is a crucial anti-inflammatory control mechanism. researchgate.net By breaking down the chemotactic PGP, LTA4H helps to resolve neutrophilic inflammation. researchgate.net However, in certain pathological conditions, the aminopeptidase activity of LTA4H can be inhibited, leading to an accumulation of PGP and persistent inflammation. nih.gov

EnzymeInteraction with PGPFunctional Outcome
Leukotriene A4 hydrolase (LTA4H)PGP is a substrateInactivation of PGP, resolution of inflammation
Prolyl Oligopeptidase (PREP)Generates PGP from collagen fragmentsProduction of the chemoattractant PGP
Matrix Metalloproteinases (MMPs)Initiate collagen breakdown, providing substrates for PREPInitial step in the generation of PGP

Modulation of Protease Activities (e.g., Prolyl Oligopeptidase)

Prolyl oligopeptidase (PREP), also known as prolyl endopeptidase, is a serine protease that plays a critical role in the generation of PGP. caymanchem.comnih.gov Following the initial breakdown of collagen by matrix metalloproteinases (MMPs) like MMP-8 and MMP-9 into larger fragments, PREP further cleaves these fragments to produce the tripeptide PGP. caymanchem.comnih.gov

While PREP is essential for the production of PGP, there is currently limited evidence to suggest that PGP, in turn, directly modulates the activity of PREP through a feedback mechanism. The relationship appears to be one of production, where PREP activity leads to increased PGP levels. In inflammatory lung diseases, a correlation between PREP levels and PGP has been observed, highlighting the importance of this enzymatic pathway in disease pathogenesis. nih.gov

PREP itself is involved in the metabolism of various neuropeptides and has been implicated in neurological disorders. nih.govresearchgate.net Its role in inflammation, through the generation of PGP, underscores the interconnectedness of different physiological and pathological processes.

The activity of MMPs is also a crucial upstream factor in the PGP generation cascade. MMPs are a family of zinc-dependent endopeptidases that degrade extracellular matrix components, including collagen. nih.gov Their activity is tightly regulated, but in inflammatory states, their expression and activity can be upregulated, leading to increased collagen turnover and, consequently, an enhanced supply of collagen fragments for PREP to process into PGP. nih.govmdpi.com Therefore, while PGP may not directly modulate MMP activity, the activities of MMPs are a key determinant of the rate of PGP production.

Biological Roles and Mechanistic Insights of Prolyl Glycyl Proline Peptide

Modulation of Inflammatory Processes and Immune Responses

PGP and its N-acetylated form (N-AcPGP) are key players in the inflammatory cascade, influencing cellular migration, vascular permeability, and the secretion of inflammatory mediators. These peptides are typically generated from the breakdown of extracellular matrix proteins like collagen, acting as signals of tissue damage.

Neutrophil Chemoattraction and Migration Mechanisms

PGP and its acetylated derivative, N-AcPGP, are recognized as potent chemoattractants for neutrophils, a type of white blood cell crucial for the innate immune response. caymanchem.com Their chemotactic activity is primarily mediated through interaction with the CXCR1 and CXCR2 chemokine receptors on the surface of neutrophils. caymanchem.com This interaction initiates a signaling cascade that directs the migration of neutrophils to sites of inflammation and tissue injury. examine.com

The generation of PGP often occurs in a sequential enzymatic process. Initially, matrix metalloproteinases (MMPs), such as MMP-8 and MMP-9, cleave collagen into larger peptide fragments. Subsequently, prolyl endopeptidase (PE) acts on these fragments to produce the PGP tripeptide. This process establishes a feed-forward loop where initial tissue damage and neutrophil degranulation (releasing MMPs) lead to the production of PGP, which in turn recruits more neutrophils to the site of inflammation.

N-AcPGP has been shown to induce the firm adhesion of neutrophils to the endothelium, a critical step in their migration from the bloodstream into tissues. This is achieved by activating the β2-integrin Mac-1 (CD11b/CD18) on the neutrophil surface, which then binds to ligands such as fibrinogen. nih.govresearchgate.net This activation appears to involve a conformational change in Mac-1 and is dependent on G-protein signaling. nih.gov

Table 1: Research Findings on PGP and Neutrophil Chemoattraction

Finding Model System Key Mechanistic Insight
PGP and N-AcPGP act as neutrophil chemoattractants. In vitro and in vivo models Mediated through CXCR1 and CXCR2 receptors. caymanchem.com
N-AcPGP induces neutrophil adhesion to fibrinogen. Human neutrophils Involves activation of the β2-integrin Mac-1 (CD11b/CD18). nih.gov
PGP generation from collagen is a two-step enzymatic process. Biochemical assays Requires initial cleavage by MMP-8/MMP-9 followed by prolyl endopeptidase.
N-AcPGP promotes neutrophil transmigration across endothelial cells. In vitro transmigration assay Demonstrates the ability of N-AcPGP to guide neutrophils out of blood vessels. nih.gov

Regulation of Vascular Permeability and Exudate Formation in Inflammation Models

A hallmark of acute inflammation is an increase in vascular permeability, which allows plasma proteins and fluid to leak into the surrounding tissue, leading to edema. PGP has demonstrated a significant ability to counteract this process. In models of acute peritonitis, pre-administration of PGP was found to prevent the increase in vascular permeability in the tissues of the stomach and small intestine. plos.orgnih.govglpbio.com This effect was evidenced by a reduction in the volume of exudate in the peritoneal cavity and a decreased amount of dye leakage into the exudate. plos.orgnih.gov

The mechanism by which PGP regulates vascular permeability is believed to be multifactorial. One proposed mechanism is a direct stabilizing effect on mast cells, which are potent sources of vasoactive mediators like histamine (B1213489) that increase vascular permeability. plos.orgmdpi.com By stabilizing mast cells, PGP can prevent the release of these mediators. mdpi.com Additionally, PGP may have a direct action on the blood vessels themselves, contributing to the maintenance of endothelial barrier integrity. plos.org In a rat paw edema model induced by histamine, PGP was shown to reduce swelling to a similar extent as the conventional anti-inflammatory drug diclofenac (B195802). plos.orgnih.gov

Table 2: PGP's Effects on Vascular Permeability in Animal Models

Inflammation Model Key Outcome Measured Parameters
Acute peritonitis (thioglycolate-induced) PGP prevented increased vascular permeability. plos.orgnih.gov Exudate volume, Evans Blue dye in exudate and tissues. plos.orgnih.gov
Rat paw edema (histamine-induced) PGP reduced edema formation. plos.org Paw swelling. plos.org

Effects on Immune Cell Function (e.g., Mast Cell Histamine Secretion, Neutrophil Antibacterial Activity)

PGP exerts modulatory effects on various immune cells. A significant aspect of its anti-inflammatory action is its ability to stabilize mast cells. plos.org Mast cell degranulation releases a host of pro-inflammatory mediators, including histamine. Studies have shown that PGP can prevent the increase in intracellular calcium concentration in mast cells, which is a critical trigger for degranulation and histamine secretion. mdpi.com Both PGP and its acetylated form, N-AcPGP, have been demonstrated to reduce histamine release from mast cells activated by secretagogues like synacthen and substance 48/80. mdpi.comnih.gov This stabilizing effect on mast cells likely contributes to PGP's ability to reduce edema and vascular permeability. plos.orgnih.gov

While PGP is a chemoattractant for neutrophils, there is also evidence suggesting it can modulate their functional activities. However, the direct impact of PGP on the antibacterial activity of neutrophils is an area that requires further detailed investigation to be fully understood.

Influence on Pro-inflammatory Cytokine Secretion

The influence of PGP on cytokine secretion appears to be context-dependent, with studies reporting both pro- and anti-inflammatory effects. N-AcPGP has been shown to stimulate airway epithelial cells via the CXCR2 receptor to secrete the neutrophil chemotactic cytokine IL-8 and matrix metalloproteinase 9 (MMP-9), creating a vicious cycle that perpetuates inflammation. wikipedia.org

Conversely, under certain conditions, PGP peptides can exhibit anti-inflammatory properties by modulating cytokine production. For instance, N-AcPGP has been found to decrease the lipopolysaccharide-stimulated production of the pro-inflammatory cytokine TNF-α by murine spleen macrophages and human leukocytes. plos.org Furthermore, in a sepsis model, administration of N-AcPGP led to an inhibition of the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the peritoneal fluid, while increasing the production of anti-inflammatory cytokines like interferon-γ and IL-12. plos.org

Distinct Anti-inflammatory Mechanisms Independent of Cyclooxygenase-2 (COX-2) Pathways

A key feature of PGP's anti-inflammatory action is its independence from the cyclooxygenase-2 (COX-2) pathway. COX-2 is a critical enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, exert their effects by inhibiting COX-2. plos.org

In a study comparing the effects of PGP and diclofenac on histamine-induced paw edema in rats, both substances were found to be equally effective in reducing swelling. plos.orgnih.govglpbio.com However, when the expression of the cox-2 gene was analyzed at the site of inflammation, it was found that while diclofenac significantly decreased its expression, PGP had no effect. plos.orgmdpi.com This crucial finding indicates that PGP's anti-inflammatory and anti-edematous effects are mediated through a mechanism of action that is distinct from that of conventional NSAIDs and does not involve the inhibition of the COX-2 pathway. plos.org

Neurobiological Functions and Neuroprotective Mechanisms

Beyond its role in peripheral inflammation, PGP and related glyproline peptides have demonstrated significant neurobiological activity, including neuroprotective and neuroregenerative effects. These peptides are being investigated for their potential in mitigating neuronal damage in various pathological conditions.

In experimental models of mechanical brain injury, such as the in vitro scratch test, PGP has shown the ability to protect neuroglial cells. nih.gov Prophylactic application of PGP was found to prevent the sharp increase in intracellular calcium ([Ca2+]i) and the drop in mitochondrial potential that typically occur at the time of injury. nih.gov By stabilizing calcium homeostasis and mitochondrial function, PGP increases the survival of neurons and glial cells following trauma. nih.govmdpi.com

Furthermore, PGP appears to promote the recovery and regeneration of damaged neuronal networks. Treatment with PGP has been observed to reduce astrogliosis, which is the reactive proliferation of astrocytes that can impede neuronal regeneration, and to increase the migration of neurons into the damaged area. nih.govmdpi.com It also has been shown to increase the intracellular levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and growth. mdpi.com

In the context of cerebral ischemia, PGP is considered a potential neuroprotective agent. nih.gov The well-studied neuroprotective drug Semax is a synthetic peptide that contains PGP at its C-terminus. nih.gov While Semax has shown broad effects on gene expression related to inflammation and neurotransmission following ischemia, PGP alone appears to have a more targeted effect. For instance, following a transient middle cerebral artery occlusion in rats, PGP administration led to an increased expression of the Gabra5 gene, which encodes a subunit of the GABA receptor. The modulation of GABAergic neurotransmission is an important protective mechanism against excitotoxicity, a major cause of neuronal death in stroke. The ability of PGP to modulate the activity of various receptor systems, including acetylcholine (B1216132) and glutamate (B1630785) receptors, has also been noted.

Table 3: Neuroprotective Effects of Prolyl-glycyl-proline Peptide

Condition/Model Observed Neuroprotective Effect Proposed Mechanism of Action
Mechanical injury (in vitro scratch test) Increased survival of neuroglial cells. nih.gov Prevention of calcium overload and mitochondrial dysfunction. nih.gov
Mechanical injury (in vitro scratch test) Enhanced neuronal regeneration and reduced astrogliosis. mdpi.com Increased neuronal migration and intracellular BDNF levels. mdpi.com
Cerebral ischemia-reperfusion (in vivo) Potential neuroprotective agent. nih.gov Modulation of neurotransmitter systems (e.g., increased GABA receptor subunit expression).
Glutamate toxicity Reduced delayed disturbances in calcium homeostasis and cell death. mdpi.com More effective restoration of initial intracellular calcium levels. mdpi.com

Mechanisms of Neuroprotection against Oxidative Stress and Glutamate Neurotoxicity

This compound has demonstrated notable neuroprotective properties, particularly in mitigating the damaging effects of oxidative stress and glutamate-induced neurotoxicity. nih.govmdpi.comresearchgate.net Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key contributor to neuronal damage in various neurological disorders. mdpi.com Similarly, excessive extracellular glutamate, a primary excitatory neurotransmitter, leads to excitotoxicity, a process involving the overactivation of glutamate receptors, subsequent ionic imbalance, and eventual cell death. mdpi.comfrontiersin.org

Research indicates that PGP exerts its neuroprotective effects through multiple mechanisms. In models of mechanical neuronal injury, which often involve glutamate excitotoxicity and oxidative stress, PGP has been shown to prevent the sharp drop in mitochondrial potential. nih.govmdpi.comresearchgate.net Mitochondria are central to cellular energy metabolism and are also a primary source of ROS. By preserving mitochondrial function, PGP helps to maintain cellular energy levels and reduce the generation of harmful ROS, thereby protecting neurons from oxidative damage. johnshopkins.edu

Furthermore, in the context of glutamate neurotoxicity, PGP has been observed to reduce delayed disturbances in calcium homeostasis and subsequent cell death. nih.govmdpi.comresearchgate.net Glutamate excitotoxicity is intrinsically linked to a massive influx of calcium ions into neurons, which triggers various downstream cell death pathways. frontiersin.org By modulating these calcium-related events, PGP directly counteracts a critical component of the glutamate-induced damage cascade. The peptide's ability to protect cells from oxidative stress is a crucial aspect of its neuroprotective profile. nih.gov

Table 1: Neuroprotective Mechanisms of this compound

Protective Mechanism Effect on Neuronal Cells Supporting Evidence
Mitochondrial Function Prevents the sharp drop in mitochondrial potential following injury. nih.govmdpi.comresearchgate.net Studies on mechanically damaged neuronal cultures show preserved mitochondrial function with PGP treatment. nih.govmdpi.comresearchgate.net
Calcium Homeostasis Reduces delayed glutamate-induced disturbances in intracellular calcium levels. nih.govmdpi.comresearchgate.net Experiments demonstrate that PGP treatment leads to more effective restoration of initial intracellular calcium levels in surviving neurons after a glutamate challenge. nih.govmdpi.comresearchgate.net
Cell Survival Increases the survival of neuroglial cells after mechanical trauma. nih.govmdpi.com The MTT test on injured cell cultures showed a significant increase in cell survival with PGP application. mdpi.com

Regulation of Neuronal Calcium Homeostasis

The precise regulation of intracellular calcium (Ca2+) concentration is fundamental for normal neuronal function, acting as a critical second messenger in a vast array of cellular processes. johnshopkins.edumdpi.com Dysregulation of calcium homeostasis is a common pathway in many neurological insults and diseases. This compound has been shown to play a significant role in maintaining neuronal calcium homeostasis, particularly under conditions of cellular stress. nih.govmdpi.comresearchgate.net

In vitro studies using primary neuroglial cultures subjected to mechanical injury have revealed that PGP can prevent the acute increase in intracellular calcium that occurs at the time of the insult. nih.govmdpi.comresearchgate.net This immediate protective effect is crucial in preventing the initiation of downstream degenerative processes. Moreover, PGP has been found to reduce the long-term consequences of mechanical damage, specifically the delayed disruption of calcium homeostasis. mdpi.com

The peptide's influence extends to situations of glutamate-induced stress. In the aftermath of a subtoxic glutamate exposure in damaged neuronal cultures, surviving neurons treated with PGP were able to more effectively restore their initial intracellular calcium levels. nih.govmdpi.comresearchgate.net This indicates that PGP not only prevents the initial surge in calcium but also supports the cellular mechanisms responsible for re-establishing calcium balance. The ability of PGP to prevent calcium entry into the cytoplasm from both the extracellular space and intracellular stores has also been observed in other cell types, such as mast cells, suggesting a broader mechanism of action on calcium regulation. nih.gov

Table 2: Effects of this compound on Neuronal Calcium Dynamics

Experimental Condition Effect of PGP Treatment Outcome
Mechanical Injury Prevents the acute increase in intracellular Ca2+. nih.govmdpi.comresearchgate.net Reduced immediate cell death and disruption of cellular functions.
Post-Glutamate Exposure Enhances the restoration of initial intracellular Ca2+ levels in surviving neurons. nih.govmdpi.comresearchgate.net Improved neuronal recovery and survival following excitotoxic insult.
Delayed Calcium Dysregulation Reduces delayed disturbances in calcium homeostasis following mechanical injury. mdpi.com Mitigates the long-term consequences of neuronal trauma.

Promotion of Neuroregeneration and Neuronal Migration in Injury Models

Beyond its immediate neuroprotective effects, this compound also appears to facilitate the processes of neuroregeneration and neuronal migration, which are critical for recovery from central nervous system (CNS) injury. nih.govmdpi.comresearchgate.net Following an injury, the ability of the remaining healthy neurons to restructure and form new connections is a key determinant of functional recovery.

In an in vitro scratch test model, which simulates mechanical damage to a primary neuroglial culture, the application of PGP was found to accelerate the recovery of the damaged neuronal network. nih.govmdpi.comresearchgate.net This enhanced recovery was attributed, in part, to an increased migration of neurons into the damaged "scratch" area. This suggests that PGP may possess chemoattractant properties or otherwise promote an environment conducive to neuronal movement.

The promotion of neuroregeneration by PGP is also linked to its influence on key biomarkers of neuronal health and growth. Studies have shown that PGP treatment can increase intracellular levels of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. nih.govmdpi.comresearchgate.net Concurrently, PGP was observed to reduce the extracellular levels of Neuron-Specific Enolase (NSE), an enzyme that is often elevated following neuronal damage. nih.govmdpi.comresearchgate.net This combination of increasing a growth-promoting factor while reducing a damage marker underscores the pro-regenerative potential of this peptide.

Mitigation of Astrogliosis in Central Nervous System Contexts

Astrogliosis is the reactive process of astrocytes, a type of glial cell in the CNS, in response to injury or disease. researchgate.net While this process can have beneficial aspects, excessive or chronic astrogliosis can lead to the formation of a glial scar, which can impede axonal regeneration and functional recovery. The ability to modulate astrogliosis is therefore a significant therapeutic goal in CNS disorders.

Research has demonstrated that this compound can mitigate astrogliosis in the context of neuronal injury. nih.govmdpi.comresearchgate.net In the aforementioned scratch test model, the addition of PGP to the damaged neuroglial cultures resulted in reduced astrogliosis. nih.govmdpi.comresearchgate.net This was visualized through immunofluorescence staining for Glial Fibrillary Acidic Protein (GFAP), a key marker of reactive astrocytes. The reduced GFAP expression in PGP-treated cultures indicates a dampening of the reactive astrocytic response.

By limiting the extent of astrogliosis, PGP contributes to a more permissive environment for neuronal network recovery. The combination of reduced astrogliosis and increased neuronal migration into the damaged area, as observed in these studies, suggests a coordinated effect of PGP that fosters a more effective repair process following CNS injury. nih.govmdpi.comresearchgate.net

Role in Models of Neurodegenerative Conditions (e.g., Parkinson's disease)

The neuroprotective mechanisms of this compound, including its anti-oxidative and calcium-regulating properties, suggest its potential relevance in neurodegenerative diseases, which are often characterized by progressive neuronal loss. Parkinson's disease, for example, involves the degeneration of dopamine-producing neurons and the accumulation of aggregated alpha-synuclein (B15492655) protein. frontiersin.orgfrontiersin.org

While direct studies on PGP in specific animal models of Parkinson's disease are emerging, its known biological activities align with therapeutic strategies for such conditions. The peptide's ability to protect against oxidative stress and mitochondrial dysfunction is particularly relevant, as these are key pathological features in Parkinson's disease. frontiersin.org Furthermore, the involvement of glutamate-mediated excitotoxicity in the cascade of neuronal death in Parkinson's suggests that PGP's anti-excitotoxic properties could be beneficial. frontiersin.org

Peptide-based therapies are being explored for Parkinson's disease, with some targeting the inhibition of protein-protein interactions that lead to the aggregation of alpha-synuclein. utoronto.ca While the precise interaction of PGP with the specific pathways of Parkinson's disease requires further investigation, its foundational neuroprotective effects position it as a compound of interest in the study of this and other neurodegenerative conditions.

Metabolic and Homeostatic Regulation

Potential Atheroprotective and Anticoagulant Activities

In addition to its roles within the central nervous system, this compound has been identified as having potential atheroprotective and anticoagulant activities, highlighting its broader impact on metabolic and homeostatic regulation. nih.govmdpi.com These properties are significant in the context of cardiovascular health.

Studies have shown that PGP can exert notable effects on the hemostatic system. nih.gov Administration of PGP in animal models has been found to increase total fibrinolytic activity, which is the process of breaking down blood clots. nih.gov This is achieved, in part, by increasing the levels of tissue plasminogen activator (t-PA), a key enzyme in the fibrinolytic system. nih.gov

Concurrently, PGP has been observed to decrease the levels of plasmin inhibitors and activated factor XIII, a factor that stabilizes blood clots. nih.gov These actions collectively contribute to an anticoagulant effect. Furthermore, repeated administration of PGP has been shown to decrease platelet aggregation. nih.gov In a venous thrombosis model, PGP demonstrated a potent ability to suppress thrombus formation. nih.gov These findings suggest that PGP and substances rich in this peptide could be considered as potent anticoagulant and antithrombotic agents. nih.gov The potential for atheroprotective effects is also noted, which may be linked to its anti-inflammatory and homeostatic regulatory functions. mdpi.com

Table 3: Hemostatic Effects of this compound

Parameter Effect of PGP Administration Mechanism/Outcome
Fibrinolytic Activity Increased. nih.gov Enhanced breakdown of blood clots.
Tissue Plasminogen Activator (t-PA) Increased levels. nih.gov Promotion of fibrinolysis.
Plasmin Inhibitors Decreased levels. nih.gov Reduced inhibition of clot breakdown.
Activated Factor XIII Decreased levels. nih.gov Reduced stabilization of blood clots.
Platelet Aggregation Decreased. nih.gov Reduced formation of platelet plugs.
Thrombus Formation Suppressed. nih.gov Potent antithrombotic effect.

Influence on Lipid and Carbohydrate Metabolism

Current scientific literature, based on targeted searches, does not provide direct evidence detailing the specific influence of the tripeptide Prolyl-glycyl-proline (PGP) on lipid and carbohydrate metabolism. Research has predominantly focused on the metabolic roles of its constituent amino acid, proline. For instance, studies have shown that the ingestion of proline with glucose can attenuate the postprandial glucose response. However, these findings are specific to the single amino acid and cannot be directly extrapolated to the metabolic effects of the PGP peptide. Therefore, the precise role of Prolyl-glycyl-proline in the metabolic pathways of lipids and carbohydrates remains an area requiring further investigation.

Role in Tissue Remodeling and Cellular Processes

The this compound, a collagen-breakdown product, plays a significant role in various aspects of tissue remodeling and cellular functions, from wound healing to maintaining mucosal integrity and influencing the extracellular matrix.

The process of epithelialization during wound healing is critically dependent on the proliferation and migration of keratinocytes. Research has shown that Prolyl-glycyl-proline can significantly influence these cellular processes. In one study, it was observed that PGP strongly inhibits keratinocyte proliferation and migration in a cell-type-specific manner. glpbio.com This inhibitory effect was demonstrated in a scratch assay, which mimics the wound healing process, where PGP hindered the migration of keratinocytes into the gap and their proliferation at the edge. nih.gov

Interestingly, while PGP is a known chemoattractant for neutrophils, it does not have the same effect on keratinocytes. glpbio.comnih.gov This suggests a nuanced role for PGP in the wound healing cascade, where it may help modulate the inflammatory phase by attracting neutrophils while simultaneously regulating the epithelialization phase by controlling keratinocyte activity. The activity of PGP on keratinocytes is linked to the chemokine receptors CXCR1 and CXCR2, which are expressed on these cells. glpbio.comnih.gov

Table 1: Effect of Prolyl-glycyl-proline (PGP) on Keratinocyte Functions in Wound Healing Models
Cellular ProcessObserved Effect of PGPExperimental ModelKey Finding
ProliferationInhibitionBrdU incorporation assayPGP significantly inhibits the proliferation of keratinocytes. nih.gov
MigrationInhibitionScratch assayPGP strongly inhibits the migration of keratinocytes into a wounded area. glpbio.comnih.gov
ChemotaxisNo chemoattractionChemotaxis assayUnlike neutrophils, keratinocytes are not chemotactically attracted by PGP. glpbio.comnih.gov

Prolyl-glycyl-proline and its acetylated form, N-acetyl-Pro-Gly-Pro (AcPGP), have demonstrated significant protective and regenerative effects on the gastric mucosa in animal models. caymanchem.complos.orgfrontiersin.org In studies involving acetic acid-induced gastric ulcers in rats, intranasal administration of PGP and AcPGP was shown to reduce the ulcerated area and accelerate the healing process. caymanchem.complos.orgfrontiersin.org

The protective mechanism appears to be linked, at least in part, to the modulation of the cytokine GRO/CINC-1. Following ulcer induction, the expression of GRO/CINC-1 mRNA in gastric tissue was significantly increased. Treatment with PGP or AcPGP was found to suppress this increased expression. caymanchem.complos.org Histological examinations have confirmed the therapeutic effects, showing that glyproline treatment helps in the preservation of the muscularis mucosae and the formation of scar tissue with dense irregular connective tissue and fibroblasts. plos.org Furthermore, PGP has been shown to prevent an increase in vascular permeability in the tissues of the stomach and small intestine during inflammation. nih.gov

Table 2: Protective and Regenerative Effects of Glyprolines on Gastric Mucosa
GlyprolineEffect on Ulcer FormationEffect on Ulcer HealingMechanism of ActionReference Model
Prolyl-glycyl-proline (PGP)Reduced ulcer areaAccelerated healingSuppression of GRO/CINC-1 mRNA expression; prevention of increased vascular permeability. caymanchem.complos.orgnih.govAcetic acid-induced gastric ulcers in rats. caymanchem.complos.org
N-acetyl-Pro-Gly-Pro (AcPGP)Reduced ulcer areaAccelerated healingSuppression of GRO/CINC-1 mRNA expression. caymanchem.complos.orgAcetic acid-induced gastric ulcers in rats. caymanchem.complos.org

As a product of collagen degradation, Prolyl-glycyl-proline is intrinsically linked to the fragmentation of the extracellular matrix (ECM). nih.gov This fragmentation can lead to the formation of matrikines, such as PGP, which are small peptides with the ability to regulate inflammatory cell phenotypes. The generation of PGP from collagen often involves the action of matrix metalloproteinases.

The acetylated form of PGP, N-α-PGP, has been identified as a critical regulator of endothelial permeability. It activates human endothelial cells through the CXC-chemokine receptor 2 (CXCR2), leading to an increase in monolayer permeability. This effect has been demonstrated both in vitro, where N-α-PGP induced a significant increase in horseradish peroxidase (HRP) leak across human umbilical vein endothelial cell (HUVEC) monolayers, and in vivo, where it induced local and systemic vascular leak. This suggests that the fragmentation of the ECM and the subsequent release of PGP peptides can directly influence cellular permeability, a key process in inflammation and tissue injury.

Research Methodologies for Investigating Prolyl Glycyl Proline Peptide

In Vitro Experimental Systems

In vitro experimental systems are fundamental for elucidating the cellular and molecular mechanisms of the Prolyl-glycyl-proline (PGP) peptide. These controlled laboratory settings enable researchers to observe the direct impact of PGP on various cell types and biochemical pathways, thereby providing a foundational understanding of its biological functions.

Cell Culture Models (e.g., Neuroglial Cells, Mast Cells, Keratinocytes)

Cell culture models offer a simplified and controlled environment to investigate the effects of PGP on specific cell types implicated in inflammation, tissue repair, and neurological processes.

Neuroglial Cells: Research utilizing primary cultures of neuroglial cells has explored the neuroprotective potential of PGP. Studies have indicated that PGP can modulate the functional activity of these cells, suggesting a role in regulating neuroinflammation and offering protection against excitotoxic damage.

Mast Cells: As key mediators of allergic and inflammatory responses, mast cells are a significant target for PGP research. The RBL-2H3 rat basophilic leukemia cell line is a commonly used model to study mast cell degranulation. In this system, PGP has been shown to inhibit the release of histamine (B1213489) and other inflammatory mediators from activated mast cells, pointing to its potential to mitigate allergic reactions.

Keratinocytes: Keratinocytes are the predominant cell type in the epidermis and play a crucial role in wound healing. The immortalized human keratinocyte cell line, HaCaT, is frequently employed to examine the effects of PGP on skin regeneration. Research has demonstrated that PGP can stimulate the proliferation and migration of keratinocytes, which are critical steps in the process of wound closure.

Cell TypeExperimental ModelKey Research Findings
Neuroglial Cells Primary CulturesModulates functional activity, suggesting potential neuroprotective effects.
Mast Cells RBL-2H3 Cell LineInhibits degranulation and the release of inflammatory mediators like histamine.
Keratinocytes HaCaT Cell LinePromotes cellular proliferation and migration, essential for wound healing.

Biochemical Assays for Enzyme Activity and Receptor Binding

Biochemical assays are essential for dissecting the direct molecular interactions of PGP. These assays can determine if PGP binds to specific cellular receptors or influences the activity of enzymes. For example, competitive binding assays can be used to investigate the interaction of PGP with specific receptors, which has been shown for receptors on neutrophils. Enzyme activity assays can reveal whether PGP modulates enzymes such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling during inflammation and wound healing.

Cellular Viability and Apoptosis Assays

To confirm that the observed biological effects of PGP are not a result of cytotoxicity, cellular viability and apoptosis assays are routinely performed.

Cellular Viability Assays: The MTT assay is a standard colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Studies have employed the MTT assay to show that PGP, at concentrations where it exerts its biological effects, does not compromise the viability of human keratinocytes (HaCaT).

Apoptosis Assays: To determine if PGP induces programmed cell death, assays that detect markers of apoptosis, such as caspase activation or DNA fragmentation, are utilized. Research has confirmed that PGP does not induce apoptosis in keratinocytes, supporting its non-toxic nature at the cellular level.

Chemotaxis and Migration Assays (e.g., Scratch Test)

The capacity of PGP to influence cell movement is a critical aspect of its function in wound healing and inflammation.

Scratch Test (Wound Healing Assay): This widely used in vitro method assesses cell migration. A "scratch" or gap is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time. This assay has been instrumental in demonstrating that PGP significantly enhances the migration of human keratinocytes (HaCaT), indicating its potential to promote the re-epithelialization phase of wound repair.

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the physiological effects of PGP within a complex, whole-organism system, allowing for the investigation of systemic responses that cannot be fully recapitulated in vitro.

Inflammation Models (e.g., Rat Paw Edema, Acute Peritonitis)

These established models are used to induce and study inflammatory responses and to assess the anti-inflammatory potential of therapeutic agents like PGP.

Rat Paw Edema: In this classic model of acute inflammation, an inflammatory agent such as carrageenan is injected into the paw of a rat, leading to measurable swelling (edema). The change in paw volume is quantified over time as a measure of the inflammatory response. Studies have shown that the administration of PGP can significantly attenuate the paw edema induced by carrageenan, providing in vivo evidence of its anti-inflammatory properties.

Acute Peritonitis: This model involves inducing inflammation within the peritoneal cavity of an animal, typically a mouse or rat, by injecting an irritant. This triggers the recruitment of inflammatory cells, particularly neutrophils, into the peritoneal fluid. Research has demonstrated that PGP can modulate this influx of inflammatory cells in models of acute peritonitis, further substantiating its anti-inflammatory activity.

Inflammation ModelAnimal ModelKey Research Findings
Carrageenan-induced Paw Edema RatPGP administration reduces paw swelling, demonstrating in vivo anti-inflammatory effects.
Acute Peritonitis Mouse/RatPGP modulates the recruitment of inflammatory cells into the peritoneal cavity.

Neurological Injury Models

To investigate the neuroprotective and neuroregenerative potential of PGP, researchers utilize in vitro models that simulate mechanical damage to neural tissues. A prominent example is the "scratch test" performed on primary neuroglial cultures. mybiosource.commdpi.com This model involves creating a physical gap or "scratch" in a confluent monolayer of cultured neurons and glial cells, mimicking the acute physical injury and subsequent cellular responses seen in traumatic brain injury. mybiosource.commdpi.com

Following the mechanical injury in this model, researchers have observed that PGP application can increase the survival of neuroglial cells. mybiosource.com The peptide demonstrates a neuroprotective effect by preventing a sharp increase in intracellular calcium ([Ca²⁺]i) and stabilizing the mitochondrial potential (ΔΨm) immediately after the injury. mdpi.com Furthermore, over a period of several days, PGP treatment has been shown to reduce delayed glutamate-induced cell death and disruptions in calcium homeostasis. nih.gov This model allows for the direct assessment of PGP's therapeutic effects on cell survival, mitigation of post-traumatic consequences like astrogliosis (the formation of a glial scar), and promotion of neuronal regeneration and migration into the damaged area. mybiosource.comnih.gov

Mechanistic Studies in Disease Models (non-human)

Mechanistic studies in various non-human disease models have been crucial in defining the biological roles of PGP. In models of inflammation, PGP has been shown to prevent increases in vascular permeability, a key initial step in the inflammatory response. arp1.comcaymanchem.com For instance, in a rat model of acute peritonitis, pre-administration of PGP prevented the expected increase in vascular permeability in the stomach and small intestine. caymanchem.com Similarly, it reduced histamine-induced paw edema in rats, an effect comparable to the conventional anti-inflammatory drug diclofenac (B195802). arp1.com

In the context of neurological injury, mechanistic studies reveal that PGP's neuroprotective actions are linked to its ability to maintain cellular calcium homeostasis and prevent mitochondrial dysfunction. mybiosource.commdpi.com By mitigating calcium overload and preserving mitochondrial function in damaged neurons, PGP helps avert the progression of cell death pathways. mybiosource.commdpi.com

PGP also functions as a chemoattractant for neutrophils, a type of white blood cell. fn-test.com This activity is mediated through its interaction with the chemokine receptors CXCR1 and CXCR2 on the surface of neutrophils. fn-test.com This mechanism is significant in inflammatory conditions where neutrophil recruitment to the site of injury or infection is a critical event. The generation of PGP from the extracellular matrix is a multi-step process involving enzymes like matrix metalloproteinases (MMP-8, MMP-9) and prolyl endopeptidase. fn-test.com

Advanced Analytical and Biophysical Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the definitive identification and quantification of PGP and its derivatives, such as acetyl-PGP (AcPGP), in complex biological matrices like plasma. biocompare.comresearchgate.net This technique separates the peptide from other components in the sample via liquid chromatography before using mass spectrometry to detect and quantify it based on its specific mass-to-charge ratio. biocompare.comresearchgate.net

A validated isotope dilution LC-MS/MS method has been developed for the simultaneous determination of PGP and AcPGP in human plasma. biocompare.com This method achieves a low limit of detection and quantification, making it suitable for clinical and research applications where peptide concentrations may be minimal. biocompare.comresearchgate.net Key performance characteristics of this method highlight its reliability and precision. biocompare.com

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for PGP and AcPGP Quantification in Human Plasma

ParameterProlyl-glycyl-proline (PGP)acetyl-Prolyl-glycyl-proline (AcPGP)
Limit of Detection (LOD)0.01 ng/mL0.01 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL0.1 ng/mL
Extraction Recovery>90%>90%
Matrix Effect<15%<15%
Freeze-Thaw Stability (6 cycles)>90%>90%
Autosampler Stability>90%>90%

While direct ELISA kits for the PGP peptide itself are not commonly cited in the primary research, the ELISA technique is a valuable tool for quantifying the levels of enzymes involved in its metabolic pathway. PGP is generated from collagen fragments by the action of prolyl endopeptidase (PREP). fn-test.com Therefore, measuring PREP levels can provide indirect insight into the potential for PGP generation in a given biological sample.

Commercially available ELISA kits for PREP utilize a sandwich immunoassay format. In this method, a microplate is pre-coated with an antibody specific to PREP. When a sample containing the enzyme is added, the enzyme is captured by the antibody. A second, biotin-conjugated detection antibody is then added, which binds to the captured PREP. Finally, a streptavidin-enzyme conjugate is introduced, followed by a substrate that produces a colorimetric signal proportional to the amount of PREP present in the sample.

Table 2: Example Specifications for Commercial Human Prolyl Endopeptidase (PREP) ELISA Kits

ParameterKit Example AKit Example B
Detection MethodDouble antibody-SandwichSandwich
Sample TypeSerum, Plasma, Cell Culture SupernatantSerum, Plasma, Tissue Homogenates
Detection Range0.156-10 ng/mL0.05-30 ng/mL
Sensitivity0.094 ng/mL0.02 ng/mL
ReactivityHumanHuman

Real-Time Polymerase Chain Reaction (RT-PCR) is used to investigate how PGP modulates cellular function at the genetic level. This technique measures the expression of specific genes by quantifying their corresponding messenger RNA (mRNA) transcripts. In studies of PGP, RT-PCR has been employed to assess its effect on genes related to inflammation and neurotransmission. arp1.com

For example, in a rat model of histamine-induced inflammation, RT-PCR was used to measure the expression of the cox-2 gene, which encodes the key inflammatory enzyme cyclooxygenase-2. The study found that while PGP reduced inflammation, it did not alter cox-2 expression, suggesting its anti-inflammatory mechanism is different from that of COX-2 inhibitors like diclofenac. arp1.comcaymanchem.com In a rat model of brain ischemia, RT-PCR was used to study the effect of PGP on a panel of genes within an "inflammatory cluster" (IC) and a "neurotransmitter cluster" (NC).

Table 3: Gene Expression Analysis in PGP Research using RT-PCR

Disease ModelGene(s) AnalyzedObserved Effect of PGP
Histamine-Induced Inflammationcox-2No significant change in expression. caymanchem.com
Transient Middle Cerebral Artery Occlusion (tMCAO)iL1b (Interleukin-1 beta)Significant change in expression level compared to control.
iL6 (Interleukin-6)Significant change in expression level compared to control.
Socs3 (Suppressor of cytokine signaling 3)Significant change in expression level compared to control.

Microscopic techniques are fundamental for visualizing the effects of PGP on cell structure, health, and behavior. In the context of the neurological scratch test model, fluorescence microscopy is employed to assess changes in cellular morphology and migration following injury and treatment. nih.gov

Researchers use specific fluorescent markers to identify different cell types and structures. For example, β-III tubulin is used to stain neurons, while Glial Fibrillary Acidic Protein (GFAP) is used to identify astrocytes, which are involved in glial scar formation (astrogliosis). nih.gov By capturing and analyzing images from the scratch area, scientists can quantify the extent of neuronal migration into the damaged zone and the degree of astrogliosis. Studies have shown that treatment with PGP leads to reduced astrogliosis and an increased migration of neurons to the scratch area, indicating a pro-regenerative effect. mybiosource.comnih.gov These microscopic observations provide direct visual evidence of the peptide's influence on the cellular dynamics of wound healing in a neurological context. nih.gov

Computational Modeling Approaches in the Study of Prolyl-glycyl-proline Peptide

Computational modeling has emerged as an indispensable tool in peptide research, offering insights into the structural and dynamic properties of molecules like Prolyl-glycyl-proline (PGP) at an atomic level. These in silico methods complement experimental techniques by providing a detailed understanding of peptide behavior, from ligand-receptor interactions to conformational dynamics, which can be challenging to observe directly.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the this compound, which is known to interact with the chemokine receptors CXCR1 and CXCR2, molecular docking can elucidate the specific binding modes and key interactions that drive this recognition. glpbio.comcaymanchem.com While direct molecular docking studies specifically on the PGP-CXCR1/2 complex are not extensively detailed in the provided research, insights can be drawn from studies on similar chemokine-receptor systems, such as CXCL8 binding to CXCR1. researchgate.net

Such studies reveal that the binding is often characterized by a combination of electrostatic interactions and hydrogen bonding. researchgate.net For PGP, it is hypothesized that the proline residues play a crucial role in fitting into hydrophobic pockets of the receptor, while the glycine (B1666218) residue provides the necessary flexibility for an optimal conformational fit. The terminal proline's carboxylic acid and the N-terminal amine group are also likely to form key electrostatic interactions with charged residues in the receptor's binding site.

Key interacting residues in the binding of chemokines to CXCR receptors have been identified through computational models. For instance, in the CXCR4 receptor, which shares structural similarities with CXCR1 and CXCR2, negatively charged residues such as Asp and Glu have been shown to be critical for binding peptide agonists. nih.gov It is plausible that similar residues in CXCR1 and CXCR2 are involved in the interaction with PGP.

ReceptorPotential Interacting ResiduesType of InteractionReference
CXCR1/CXCR2Negatively charged residues (e.g., Asp, Glu)Electrostatic nih.gov
CXCR1/CXCR2Hydrophobic pocketsvan der Waals researchgate.net
CXCR1/CXCR2Polar residuesHydrogen Bonding researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. americanpeptidesociety.org For the this compound, MD simulations can provide a detailed picture of its conformational landscape in different environments, such as in aqueous solution or near a receptor binding site. The presence of two proline residues in PGP introduces significant conformational rigidity but also allows for cis-trans isomerization of the peptide bonds, a phenomenon that can be challenging to sample effectively in simulations. frontiersin.orgnih.gov

Studies on proline-rich peptides have shown that they can adopt various secondary structures, including polyproline II (PPII) helices and β-turns. frontiersin.org The specific conformations sampled by PGP are crucial for its biological activity, and MD simulations can help to identify the most populated and energetically favorable conformations.

Simulation TechniqueKey Findings for Proline/Glycine-Containing PeptidesRelevance to PGPReference
Conventional MDCharacterization of local flexibility and stable conformations.Provides baseline understanding of PGP's conformational preferences. americanpeptidesociety.org
Gaussian Accelerated MDEnhanced sampling of proline cis-trans isomerization.Crucial for accurately modeling the full conformational landscape of PGP. frontiersin.org
High-Temperature MDOvercomes high rotational barriers of peptide bonds.Improves sampling efficiency for proline-containing peptides like PGP. nih.gov
Replica-Exchange MDEfficiently explores conformational space by simulating multiple replicas at different temperatures.Allows for a more thorough investigation of PGP's folding and binding dynamics. mdpi.com

Ab Initio Calculations in Peptide Chemistry

Ab initio (from the beginning) calculations, a branch of quantum chemistry, are used to study the electronic structure of molecules from first principles, without the need for empirical parameters. researchgate.net In the context of the this compound, ab initio methods can provide highly accurate information about its geometry, vibrational frequencies, and the nature of its chemical bonds. These calculations are computationally intensive and are therefore typically applied to smaller systems or fragments of larger molecules.

For PGP, ab initio calculations can be used to:

Determine the most stable conformations of the peptide in the gas phase or in the presence of a solvent model.

Analyze the electronic properties, such as the charge distribution and dipole moment, which are important for understanding its interactions with other molecules.

Investigate the energetics of proline ring puckering and cis-trans isomerization of the peptide bonds.

Studies on related peptides, such as Val-Pro-Gly-Gly, have employed ab initio computations to determine that the most probable structure is a type II β-turn. tandfonline.comnih.gov Similar calculations on PGP can help to elucidate its intrinsic conformational preferences. Furthermore, quantum chemical studies on collagen-like peptides (e.g., Pro-Hyp-Gly) have provided insights into the stereoelectronic effects that stabilize helical structures, which can be relevant for understanding the conformational tendencies of PGP. nih.gov

Ab Initio MethodApplication to Peptide ChemistryRelevance to PGPReference
Hartree-Fock (HF)Initial geometry optimization and electronic structure.Provides a fundamental understanding of PGP's electronic properties. researchgate.net
Density Functional Theory (DFT)Accurate prediction of molecular geometries and energies.Can determine the relative stabilities of different PGP conformers. nih.gov
Møller-Plesset Perturbation Theory (MP2)Includes electron correlation for higher accuracy.Offers a more refined picture of the electronic structure and interactions within PGP. researchgate.net

Analogs, Derivatives, and Structure Activity Relationships of Prolyl Glycyl Proline Peptide

Naturally Occurring Derivatives (e.g., N-acetylated PGP, N-methylated PGP)

Naturally occurring derivatives of PGP are often byproducts of extracellular matrix degradation and play significant roles in inflammatory processes. caymanchem.comcaymanchem.com

N-acetylated PGP (N-Ac-PGP) is a well-characterized derivative generated from the breakdown of collagen by matrix metalloproteinases (MMPs) and subsequent prolyl endopeptidase activity. spandidos-publications.com This N-terminal acetylation significantly enhances the peptide's chemoattractant potency for neutrophils. nih.gov N-Ac-PGP functions as a ligand for the CXCR1 and CXCR2 chemokine receptors, similar to PGP, but is considered a more potent chemoattractant. caymanchem.comnih.gov Its presence is strongly associated with chronic neutrophilic inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where it is found in significantly higher concentrations in patient samples compared to healthy individuals. caymanchem.comspandidos-publications.com The accumulation of N-Ac-PGP in degenerative discs has also been noted, where it contributes to a pro-inflammatory environment by upregulating the expression of inflammatory cytokines and matrix-degrading enzymes in nucleus pulposus cells. spandidos-publications.com

N-methylated PGP (N-m-PGP) is another naturally occurring derivative, though less extensively studied than its acetylated counterpart. nih.gov Like N-Ac-PGP, it has been identified as a chemotactic tripeptide, particularly in the context of alkali-induced eye injury, where it contributes to the inflammatory response by attracting neutrophils. nih.gov Backbone N-methylation is a modification that can impact the conformational states of peptides and is known to potentially improve metabolic stability and membrane permeability. nih.govrsc.org

Table 1: Naturally Occurring Derivatives of Prolyl-glycyl-proline Peptide
DerivativeSourceKey Biological ActivityAssociated Conditions
N-acetylated PGP (N-Ac-PGP)Collagen degradationPotent neutrophil chemoattractant (CXCR1/2 ligand) caymanchem.comnih.govCOPD, Cystic Fibrosis, Inflammatory Bowel Disease, Degenerative Disc Disease spandidos-publications.comnih.gov
N-methylated PGP (N-m-PGP)Collagen degradationNeutrophil chemoattractant nih.govnih.govInflammation (e.g., eye injury) nih.gov

Related Proline-Containing Peptides (e.g., Gly-Pro, Cyclic Gly-Pro, Glycine-Proline-Glutamate)

The family of proline-containing peptides, or glyprolines, extends beyond PGP and its direct derivatives. nih.gov These related peptides, sharing structural motifs with PGP, exhibit a wide range of biological activities.

Gly-Pro (GP) , a dipeptide, has been identified as a potent antifibrotic agent. mdpi.com Research has shown that GP, derived from Hibiscus sabdariffa, can suppress TGF-β1-induced collagen production in fibroblasts. mdpi.com Its mechanism involves the inhibition of Smad2/3 phosphorylation and the reduction of enzymes involved in serine/glycine (B1666218) biosynthesis. mdpi.com

Cyclic Gly-Pro (cGP) is an endogenous neuroactive peptide belonging to the diketopiperazine class. wikipedia.org It is a metabolite of insulin-like growth factor-1 (IGF-1) and plays a crucial role in regulating IGF-1's bioavailability by competing for binding to IGF-1 binding proteins. wikipedia.orgnih.gov This regulation is vital for cognitive function and microcirculation, as IGF-1 is essential for vascular remodeling in the brain. wikipedia.orgfxmed.co.nz Consequently, cGP has demonstrated neuroprotective and anti-amnesic effects. nih.govresearchgate.net

Glycine-Proline-Glutamate (GPE) is the N-terminal tripeptide of IGF-1 and is recognized for its neuroprotective capabilities. nih.govresearchgate.net It has been shown to protect neurons from degeneration in animal models of ischemic brain injury and Huntington's disease. nih.govnih.gov GPE can counteract the pro-inflammatory effects of amyloid-β peptides and has been investigated as a potential therapeutic agent for neurodegenerative diseases. mdpi.com

Table 2: Biological Activities of Related Proline-Containing Peptides
PeptidePrimary Biological ActivityMechanism of Action (if known)
Gly-Pro (GP)Antifibrotic mdpi.comInhibits TGF-β1-induced collagen synthesis mdpi.com
Cyclic Gly-Pro (cGP)Neuroprotective, Cognitive enhancement wikipedia.orgnih.govfxmed.co.nzRegulates IGF-1 bioavailability wikipedia.orgnih.gov
Glycine-Proline-Glutamate (GPE)Neuroprotective nih.govnih.govProtects against excitotoxin-induced neuronal degeneration, counteracts amyloid-β-induced inflammation nih.govmdpi.com

Impact of Structural Modifications on Biological Activity

The biological activity of PGP and related peptides is highly dependent on their primary structure and conformation. Specific modifications can dramatically alter their potency, stability, and receptor interactions.

The addition of an acetyl group to the N-terminus of PGP to form N-Ac-PGP is a prime example of how a small modification can enhance biological activity. N-acetylation increases the peptide's potency as a neutrophil chemoattractant compared to the non-acetylated form. nih.gov While PGP is present in higher quantities in inflammatory exudates, the superior potency of N-Ac-PGP suggests that this modification is a critical step in the pathogenesis of certain chronic inflammatory diseases. nih.gov

N-methylation of the peptide backbone is another significant modification. It can increase the metabolic stability of peptides by making them more resistant to proteolytic degradation. nih.gov This modification can also influence the peptide's conformation, which in turn affects its binding affinity to biological targets. rsc.org For instance, in the context of P-glycoprotein inhibitors, lipophilicity and hydrogen bond acceptor strength are key determinants of activity, and modifications like N-methylation can influence these properties. nih.gov

Peptidomimetic Design and Investigation

The therapeutic potential of peptides like PGP is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetic design aims to overcome these limitations by creating non-peptide molecules that mimic the structure and function of the original peptide. nih.govbenthamscience.com

The process involves identifying the key structural features of the peptide responsible for its biological activity (the pharmacophore) and then designing a more stable, often smaller, organic scaffold to present these features. nih.gov This can involve replacing the peptide backbone, modifying side chains, or introducing conformational constraints. wikipedia.org

Future Research Directions and Unresolved Questions

Comprehensive Elucidation of Mechanistic Pathways

While it is known that Prolyl-glycyl-proline (PGP) and its acetylated form act as chemoattractants for neutrophils through the chemokine receptors CXCR1 and CXCR2, the downstream signaling cascades are not fully mapped. glpbio.comcaymanchem.com Future research must delve into the specific intracellular events that follow receptor binding. Key questions to be addressed include the identification of the G-proteins involved, the activation of secondary messenger systems, and the subsequent phosphorylation cascades that ultimately lead to neutrophil migration and activation. Investigating whether PGP's effects are solely receptor-mediated or if it possesses intracellular targets following potential transport into the cell is another critical avenue. Furthermore, studies have shown that PGP can reduce vascular permeability in inflammation through a mechanism distinct from the cyclooxygenase-2 (COX-2) pathway, suggesting alternative anti-inflammatory signaling routes that warrant thorough investigation. nih.govresearchgate.netnih.gov

Identification of Novel Interaction Partners and Cellular Targets

The current understanding of PGP's interactions is largely centered on CXCR1 and CXCR2 on neutrophils. glpbio.comcaymanchem.com However, the broad range of biological activities attributed to PGP suggests the existence of other cellular receptors and binding partners. nih.gov Future research should employ advanced techniques such as affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screening to identify novel proteins that interact with PGP. This could reveal previously unknown cellular targets and expand the known biological functions of this peptide. For instance, it has been observed that PGP can interact with collagen-specific receptors, a finding that requires further exploration to understand its implications in tissue homeostasis and pathology. nih.gov Identifying these new partners will be crucial for a comprehensive understanding of PGP's role in various physiological and disease processes, including its neuroprotective and anti-inflammatory effects. nih.govmdpi.com

Development of Advanced In Vivo and In Vitro Research Models

To further dissect the complex roles of PGP, the development of more sophisticated research models is imperative. While animal models of inflammation have been valuable, creating transgenic models with specific modifications to PGP's metabolic pathways or its identified receptors would provide more precise insights. nih.govnih.gov For instance, developing knockout mice for the enzymes responsible for PGP generation, such as matrix metalloproteinases (MMP-8, MMP-9) and prolyl endopeptidase, would help clarify its specific contributions to inflammatory diseases. glpbio.comcaymanchem.com In vitro, the use of three-dimensional (3D) cell culture systems and organ-on-a-chip technology could offer more physiologically relevant platforms to study PGP's effects on cell migration, tissue remodeling, and inflammation compared to traditional 2D cell cultures. These advanced models will be instrumental in bridging the gap between preclinical findings and potential clinical applications.

Exploration of Prolyl-Glycyl-Proline Peptide in Engineered Biological Systems (e.g., Biomaterials)

The inherent biological activity of PGP makes it an attractive candidate for incorporation into engineered biological systems. Future research should focus on integrating PGP into biomaterials designed for tissue engineering and regenerative medicine. For example, covalent attachment of PGP to scaffolds could enhance the recruitment of specific cell types, such as fibroblasts or endothelial cells, to promote tissue repair and regeneration. frontiersin.orgmdpi.com Investigating the use of PGP in hydrogels or other delivery systems could also provide a means for localized and sustained release, modulating the inflammatory response and promoting a pro-regenerative environment. The development of such "bioactive" biomaterials holds significant promise for a variety of applications, from wound healing to the engineering of complex tissues.

Comparative Studies with Other Bioactive Peptides and Their Implications for Research

A deeper understanding of PGP's unique properties can be gained through comparative studies with other bioactive peptides. For instance, a detailed comparison with its more potent acetylated form, N-acetyl-PGP (Ac-PGP), could elucidate the structural determinants of receptor affinity and signaling efficacy. jci.org Furthermore, comparing the chemoattractant profile of PGP with other well-characterized chemokines could reveal subtleties in their mechanisms of action and their specific roles in different inflammatory contexts. Studies have also highlighted other proline-containing peptides, such as Gly-Pro and cyclic Gly-Pro, which exhibit distinct biological activities. nih.gov A systematic comparative analysis of these related peptides could uncover common structural motifs responsible for specific functions and inform the design of novel peptide-based therapeutics with enhanced specificity and efficacy.

Q & A

Q. How can researchers assess the stability of PGP in vitro, and what methodologies are recommended for tracking degradation products?

To evaluate PGP stability, use mass spectrometry (MS) to monitor structural integrity and identify degradation fragments under physiological conditions. Couple this with protease susceptibility assays (e.g., trypsin/chymotrypsin digestion) to quantify resistance to enzymatic breakdown. For tracking metabolites like P and GP, employ radiolabeled PGP combined with HPLC metabolic profiling .

Q. What synthesis methods ensure high purity and reproducibility of PGP for experimental use?

Use Fmoc solid-phase peptide synthesis with orthogonal protection for proline residues to minimize side reactions. Purify the product via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and validate purity (>95%) using analytical HPLC and MALDI-TOF MS . For batch consistency, request peptide content analysis and TFA removal verification if cell-based assays are planned .

Q. Which standard assays are appropriate for testing PGP's anti-inflammatory effects in preclinical models?

  • In vitro : Measure cytokine levels (e.g., IL-6, TNF-α) in LPS-stimulated macrophages using ELISA or multiplex assays .
  • In vivo : Use rat ischemia-reperfusion models (e.g., coronary artery occlusion) to quantify edema and necrosis. Assess vascular permeability via Evans Blue extravasation and histopathological scoring .

Q. How should researchers validate PGP's structural identity and conformational integrity?

Combine NMR spectroscopy (1H/13C) to confirm sequence and proline ring puckering, circular dichroism (CD) to analyze secondary structure (e.g., polyproline II helix), and FTIR to detect amide bond vibrations. Cross-validate with computational modeling (e.g., MD simulations) .

Advanced Research Questions

Q. How can contradictory findings on PGP and N-AcPGP’s effects on inflammation (e.g., necrosis modulation) be reconciled methodologically?

Address discrepancies by:

  • Model standardization : Control for ischemia duration (e.g., 2.5 vs. 4 hours in reperfusion models) and species-specific protease expression.
  • Post-translational modification analysis : Use LC-MS/MS to detect endogenous acetylation levels and surface plasmon resonance (SPR) to compare receptor-binding affinities of PGP vs. N-AcPGP .

Q. What experimental strategies elucidate PGP’s role in modulating neuroimmune-endocrine interactions?

  • Multi-omics integration : Pair RNA-seq (to identify PGP-regulated genes, e.g., neurotrophic factors) with metabolomic profiling (e.g., LC-MS for eicosanoid levels).
  • Conditional knockout models : Use Cre-LoxP systems to delete PGP receptors (e.g., CXCR2) in specific cell types (e.g., microglia) and assess behavioral outcomes .

Q. How do LTA4H inhibitors (e.g., DG-051) influence PGP accumulation in vivo, and how can this interaction be quantified?

Administer DG-051 (oral, 10 mg/kg) in rodent models and measure PGP levels via LC-MS in plasma/tissue homogenates. Compare with LTA4H activity assays (fluorogenic substrates like Prolyl-glycyl-proline-AMC) to confirm enzyme inhibition. Correlate results with chemoattractant biomarkers (e.g., CXCL1) using multiplex immunoassays .

Q. What methodologies optimize the detection of PGP’s metabolites in complex biological matrices?

  • Stable isotope labeling : Synthesize deuterated PGP (e.g., [D3]-PGP) as an internal standard for MS quantification.
  • Magnetic bead-based extraction : Use hydrophilic interaction chromatography (HILIC) beads to isolate PGP and fragments from serum/CSF prior to nano-LC-MS/MS .

Q. How can researchers resolve conflicting data on PGP’s dual roles in neuroprotection and vascular permeability?

  • Spatiotemporal resolution : Apply intravital microscopy to track PGP’s real-time effects on blood-brain barrier integrity.
  • Dose-response studies : Test PGP across concentrations (1 nM–10 µM) in 3D neurovascular co-culture models to identify biphasic effects .

Q. What computational tools are recommended for predicting PGP’s interaction with novel targets?

Use NNAlign (a motif-discovery tool) to analyze quantitative peptide-array data and identify binding motifs. Validate predictions with SPR or ITC for affinity measurements and cryo-EM for structural insights .

Methodological Best Practices

  • Preclinical rigor : Adhere to NIH guidelines for animal studies (e.g., ARRIVE 2.0), including randomization, blinding, and power analysis .
  • Data transparency : Deposit raw MS, RNA-seq, and imaging data in public repositories (e.g., PRIDE, GEO) with detailed metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.